

A Comprehensive Technical Guide to 6-Amino-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Amino-4-methylnicotinic acid

Cat. No.: B1277960

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **6-Amino-4-methylnicotinic acid**, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical identity, physicochemical properties, and insights into its synthetic pathways. While specific experimental protocols for its synthesis and detailed biological activity are not extensively documented in publicly available literature, this guide furnishes information on related compounds and relevant biological pathways to provide a foundational understanding for researchers. All quantitative data is presented in structured tables for clarity, and conceptual workflows are visualized using diagrams.

Chemical Identity and Properties

6-Amino-4-methylnicotinic acid is a heterocyclic compound featuring a pyridine ring substituted with an amino group, a methyl group, and a carboxylic acid group. Its unique structure makes it a potential building block for the synthesis of more complex molecules with diverse biological activities.

Chemical Identifiers

Identifier	Value
CAS Number	179555-11-4[1]
IUPAC Name	6-Amino-4-methylpyridine-3-carboxylic acid
Molecular Formula	C ₇ H ₈ N ₂ O ₂ [1]
InChI	1S/C7H8N2O2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11)[1]
InChIKey	FBKFFOOSODQYPO-UHFFFAOYSA-N[1]
SMILES	<chem>CC1=CC(=C(N=C1)N)C(=O)O</chem>

Physicochemical Properties

A comprehensive summary of the physicochemical properties of **6-Amino-4-methylnicotinic acid** is presented below. Data for the closely related and more extensively studied 6-Methylnicotinic acid is included for comparison.

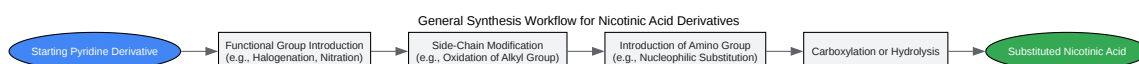
Property	6-Amino-4-methylnicotinic acid	6-Methylnicotinic acid
Molecular Weight	152.15 g/mol [1]	137.14 g/mol
Physical Form	Solid[1]	White to light yellow to light orange powder to crystals[2]
Melting Point	Not available	210-213 °C[2]
Boiling Point	Not available	Not available
Solubility	Not available	Sparingly soluble in water[2]
Purity (typical)	≥95%[1]	Not specified
Storage	Keep in dark place, inert atmosphere, room temperature[1]	Store under inert gas at room temperature[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **6-Amino-4-methylnicotinic acid** is not readily available in the cited literature, the synthesis of related nicotinic acid derivatives often involves multi-step processes. These typically include amination, oxidation, and esterification or hydrolysis reactions. Below is a generalized synthetic workflow and a detailed protocol for a related compound to illustrate the potential synthetic strategies.

General Synthetic Workflow for Nicotinic Acid Derivatives

The synthesis of substituted nicotinic acids can be approached through various routes. A common strategy involves the modification of a pre-existing pyridine ring. The following diagram illustrates a conceptual workflow.



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Caption: A generalized workflow for the synthesis of substituted nicotinic acids.

Example Experimental Protocol: Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde

This protocol, adapted from a published source, details the synthesis of a related nicotinic acid derivative and showcases common laboratory techniques in this area of chemistry.^[3]

Materials:

- 2-Chloronicotinic acid

- N-methylaniline
- Diisopropylethylamine
- Deionized water
- Concentrated hydrochloric acid
- Thionyl chloride
- Dichloromethane (dry)
- Morpholine
- Triethylamine
- Anhydrous Tetrahydrofuran (THF)
- Lithium tri-tert-butoxyaluminum hydride (1.0 M solution in THF)

Procedure:

- Amination:
 - In a 100 mL microwave reactor vessel, combine 2-chloronicotinic acid (1.58 g, 10 mmol), N-methylaniline (3.22 g, 30 mmol), diisopropylethylamine (3.88 g, 30 mmol), and deionized water (20 mL).[\[3\]](#)
 - Seal the vessel and irradiate the mixture at 200°C for 2 hours with stirring in a microwave reactor.[\[3\]](#)
 - After cooling, transfer the mixture to a round-bottom flask and acidify to pH 3-4 with concentrated hydrochloric acid.[\[3\]](#)
 - Cool the mixture in an ice bath for 30 minutes to precipitate the product, 6-(methyl(phenyl)amino)nicotinic acid.[\[3\]](#)
- Amide Formation:

- Suspend the 6-(methyl(phenyl)amino)nicotinic acid (2.28 g, 10 mmol) in dry dichloromethane (50 mL) in a three-necked round-bottom flask and cool to 0°C.[3]
- Slowly add thionyl chloride (1.43 g, 12 mmol) dropwise over 15 minutes.[3]
- Stir the reaction at room temperature for 2 hours until the solution becomes clear.[3]
- In a separate flask, dissolve morpholine (1.05 g, 12 mmol) and triethylamine (2.02 g, 20 mmol) in dry dichloromethane (20 mL) and add this solution to the reaction mixture.[3]
- Reduction to Aldehyde:
 - Dissolve the resulting morpholinamide (2.97 g, 10 mmol) in anhydrous THF (50 mL) under an inert atmosphere and cool to 0°C.[3]
 - Slowly add lithium tri-tert-butoxyaluminum hydride (15 mL of a 1.0 M solution in THF, 15 mmol) dropwise, maintaining the temperature below 5°C.[3]
 - Stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.[3]
 - Monitor the reaction progress by TLC or LC-MS.[3]

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Thionyl chloride and lithium tri-tert-butoxyaluminum hydride are hazardous and require careful handling under anhydrous conditions.[3]

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for **6-Amino-4-methylnicotinic acid** have not been detailed in the reviewed literature. However, the broader class of nicotinic acid derivatives has been investigated for various pharmacological effects, including antimicrobial activity. Furthermore, as an amino acid derivative, it is pertinent to consider its potential interaction with nutrient-sensing pathways such as the mTOR signaling pathway.

Potential Antimicrobial Activity

Studies on novel nicotinic acid derivatives have demonstrated significant antibacterial effects, particularly against Gram-positive bacteria. For instance, certain acylhydrazone and 1,3,4-

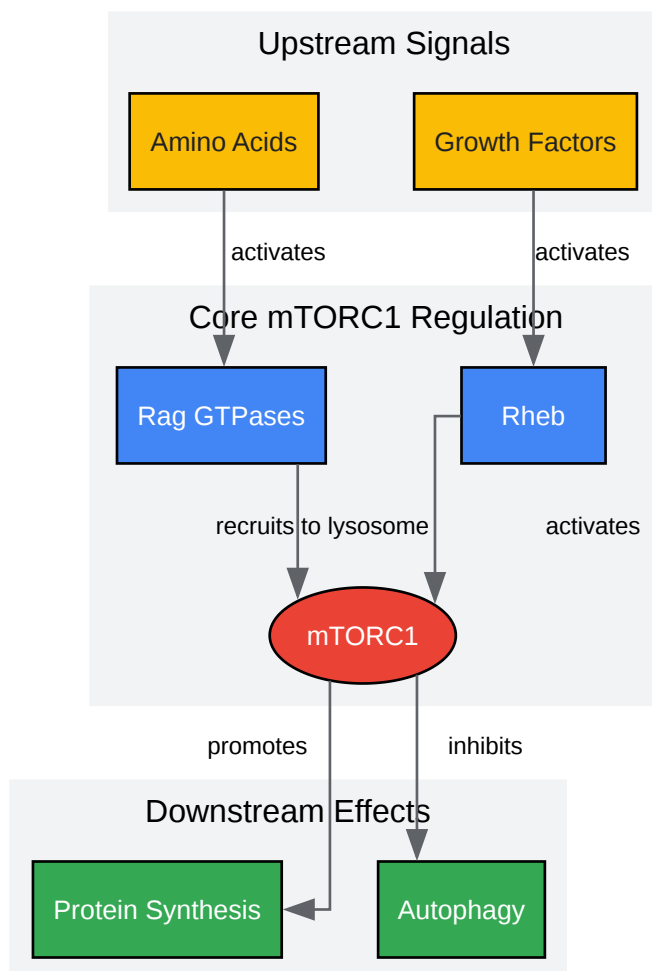
oxadiazoline derivatives of nicotinic acid have shown strong to very strong activity with minimal inhibitory concentrations (MIC) in the range of 1.95 µg/mL to 15.62 µg/mL.[4][5] These findings suggest that the nicotinic acid scaffold can be a valuable pharmacophore for the development of new antibacterial agents. The biological activity of **6-Amino-4-methylnicotinic acid** would require dedicated screening to be determined.

Relevance to the mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, responding to nutrient availability, including amino acids. As **6-Amino-4-methylnicotinic acid** is an amino acid derivative, it could potentially influence this pathway. The mTORC1 complex integrates signals from amino acids, growth factors, and energy status to control protein synthesis and other anabolic processes.

The following diagram illustrates a simplified overview of the mTORC1 signaling pathway, highlighting the role of amino acids.

Simplified mTORC1 Signaling Pathway



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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 6-Amino-4-methylnicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277960#6-amino-4-methylnicotinic-acid-cas-number-and-properties]

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